Cyanokit

概要

説明

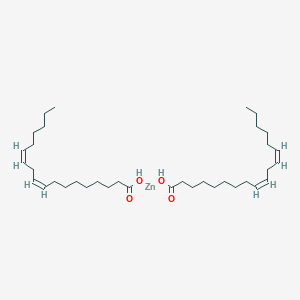

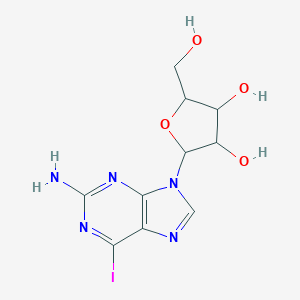

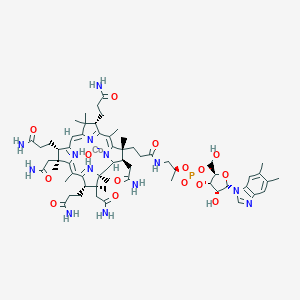

ヒドロキソコバラミンは、ビタミンB12aとしても知られており、ビタミンB12の天然型であり、コバラミンファミリーの化合物の一員です。これは、食品中に含まれる水溶性ビタミンであり、栄養補助食品として使用されます。ヒドロキソコバラミンは、DNA合成、赤血球形成、および神経機能に不可欠です。 これは、ビタミンB12欠乏症、悪性貧血、およびシアン化物中毒の治療に一般的に使用されます .

作用機序

ヒドロキソコバラミンは、さまざまな代謝プロセスにおける補酵素として作用することで効果を発揮します。これは、ホモシステインをメチオニンに変換するのに関与しており、メチオニンはDNA合成とメチル化に不可欠です。ヒドロキソコバラミンはまた、シアン化物イオンと結合してシアノコバラミンを形成し、それは尿中に排泄されます。 このメカニズムは、シアン化物中毒の治療に特に役立ちます .

6. 類似化合物の比較

ヒドロキソコバラミンは、ビタミンB12のいくつかの形態の1つであり、次のような形態があります。

シアノコバラミン: サプリメントで一般的に使用されるビタミンB12の合成形態。

メチルコバラミン: メチル化反応に関与するビタミンB12の天然に存在する補酵素形態。

アデノシルコバラミン: エネルギー代謝に関与する別の天然に存在する補酵素形態

ユニークさ: ヒドロキソコバラミンは、シアン化物イオンと結合する能力に優れており、シアン化物中毒の治療に特に効果的です。 また、他の形態のビタミンB12よりも半減期が長く、投与間隔を長くすることができます .

類似化合物:

- シアノコバラミン

- メチルコバラミン

- アデノシルコバラミン

ヒドロキソコバラミンは、その天然の発生、長い半減期、シアン化物を解毒する独自の能力のために際立っています。

科学的研究の応用

Hydroxocobalamin has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its role in cellular metabolism and DNA synthesis.

Medicine: Used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning.

Industry: Used in the production of dietary supplements and fortified foods.

生化学分析

Biochemical Properties

Hydroxocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis . This is largely due to its effects on the metabolism of methionine, folic acid, and malonic acid .

Cellular Effects

Hydroxocobalamin has antioxidant effects and is a co-factor in mitochondrial energy metabolism . It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It is required for normal nervous system functioning and red blood cell development and maturation .

Molecular Mechanism

Each hydroxocobalamin molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days . Plasma collected from patients who have received hydroxocobalamin may appear as a grossly hemolyzed sample .

Dosage Effects in Animal Models

In animal studies, the minimum lethal dose for KCN was estimated to be between 0.08mmol/kg (100% survival to 90min) and 0.12mmol/kg (100% lethal at 90min) .

Metabolic Pathways

Cobalamins, including hydroxocobalamin, are absorbed in the ileum and stored in the liver . They continuously undergo enterohepatic recycling via secretion in the bile .

Transport and Distribution

Hydroxocobalamin is transported and distributed within cells and tissues via absorption in the ileum and storage in the liver .

Subcellular Localization

As a water-soluble vitamin, it is likely to be found in the cytosol and possibly within cellular organelles involved in metabolic processes .

準備方法

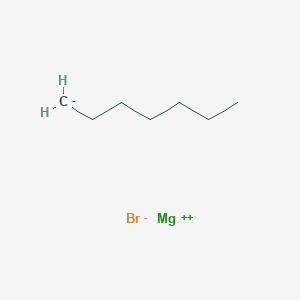

合成経路と反応条件: ヒドロキソコバラミンは、シアノコバラミンを還元プロセスで合成することができます。 一般的な方法の1つは、亜鉛粒と塩酸を使用して発生した発生期の水素を使用し、シアノコバラミンをヒドロキソコバラミンに還元することです .

工業的生産方法: 商業的には、ヒドロキソコバラミンは細菌発酵を使用して生産されます。 特定の菌株の細菌を培養してコバラミンを生成し、それを抽出して精製してヒドロキソコバラミンを得ます . このプロセスには、発酵、抽出、精製、結晶化などのいくつかの手順が含まれます。

化学反応の分析

反応の種類: ヒドロキソコバラミンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキソコバラミンは、酸化されて他のコバラミン誘導体になります。

還元: これは、シアノコバラミンなどの異なるコバラミン形態に還元できます。

置換: ヒドロキソコバラミンはシアン化物イオンと結合することができ、3価のコバルトイオンに結合しているヒドロキソリガンドを置換し、シアノコバラミンを生成します.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と酸素が含まれます。

還元: 亜鉛や塩酸などの還元剤が使用されます。

置換: シアン化物イオンは、置換反応に使用されます。

主な生成物:

シアノコバラミン: シアン化物イオンとの置換反応によって生成されます。

メチルコバラミンとアデノシルコバラミン: 体内での酵素反応によって生成されます.

4. 科学研究への応用

ヒドロキソコバラミンは、幅広い科学研究への応用を持っています。

類似化合物との比較

- Cyanocobalamin

- Methylcobalamin

- Adenosylcobalamin

Hydroxocobalamin stands out due to its natural occurrence, longer half-life, and unique ability to detoxify cyanide.

特性

CAS番号 |

13422-51-0 |

|---|---|

分子式 |

C62H90CoN13O15P-2 |

分子量 |

1347.4 g/mol |

IUPAC名 |

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1 |

InChIキー |

ITFLMCXLENHUAD-PMEYKKDOSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3] |

異性体SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

正規SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co] |

Color/Form |

Dark red, orthorhombic needles or platelets from water and acetone DARK RED CRYSTALS OR RED CRYSTALLINE POWDER |

melting_point |

200 °C (decomposes) |

Key on ui other cas no. |

13422-51-0 |

物理的記述 |

Dark red solid; [Merck Index] Odorless or with a slight odor of acetone; [HSDB] |

溶解性 |

Moderately sol lower aliphatic alcohols; practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform PRACTICALLY INSOL IN CHLOROFORM |

同義語 |

Hydroxo-Cobalamin Hydroxocobalamin Hydroxycobalamin |

蒸気圧 |

2.06X10-11 mm Hg at 25 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。